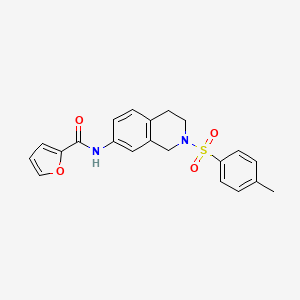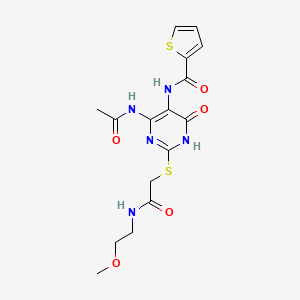![molecular formula C10H16O3 B2448168 (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2096988-66-6](/img/structure/B2448168.png)
(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known to have various functionalities and can form intermolecular networks .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of similar bicyclo[3.3.1]nonane derivatives . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Applications De Recherche Scientifique
Biocatalyst Inhibition
Carboxylic acids, such as (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid, have been explored for their role in inhibiting biocatalysts in microbial fermentation processes. These acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The inhibition mechanism includes damage to cell membranes and a decrease in internal microbial pH. Understanding these mechanisms is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).
Antioxidant Properties
Carboxylic acids also display notable antioxidant properties. The structure-activity relationships (SARs) of these compounds are essential for developing more potent antioxidants. Factors like the presence of an unsaturated bond in the side chain and modifications in the aromatic ring or carboxylic function significantly influence the antioxidant activity. This understanding is vital for optimizing the structures of molecular leads in medicinal chemistry (Razzaghi-Asl et al., 2013).
Biological Activity of Carboxylic Acids
Various natural carboxylic acids possess biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The structural differences of these acids, like the number of hydroxyl groups and conjugated bonds, play a crucial role in their biological efficacy. For instance, rosmarinic acid exhibited the highest antioxidant activity, whereas cinnamic acid and caffeic acid showed significant antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).
Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids, a class that includes hydroxycarboxylic acids, are widely utilized in cosmetic and therapeutic formulations to achieve various beneficial effects for the skin. These compounds have been extensively studied for their safety, especially concerning their prolonged use on sun-exposed skin. However, more research is needed to elucidate their biological mechanisms of action fully (Kornhauser, Coelho, & Hearing, 2010).
Liquid-Liquid Extraction in Bio-based Industries
The production of organic acids through fermentative routes has brought attention to the recovery of carboxylic acids from aqueous streams, crucial for bio-based plastics. Liquid-liquid extraction (LLX) is a primary technology for this purpose. The development of new solvents, like ionic liquids, and improvements in traditional solvent systems are essential for the economic feasibility of acid extraction processes (Sprakel & Schuur, 2019).
Mécanisme D'action
Mode of Action
The mode of action of (1S,5R)-7-Hydroxybicyclo[33It is known that the compound is involved in the aerobic oxidation of numerous primary and secondary alcohols under oxygen balloon reaction conditions . This suggests that the compound may interact with its targets to facilitate oxidation reactions.
Biochemical Pathways
The specific biochemical pathways affected by (1S,5R)-7-Hydroxybicyclo[33The compound’s involvement in aerobic oxidation suggests that it may influence pathways related to oxidative stress and energy metabolism .
Result of Action
The molecular and cellular effects of (1S,5R)-7-Hydroxybicyclo[33Its role in the aerobic oxidation of alcohols suggests that it may influence cellular redox status .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-7-Hydroxybicyclo[33Given its role in aerobic oxidation, factors such as oxygen availability may potentially influence its action .
Propriétés
IUPAC Name |
(1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSMPPJRSCITQ-QPIHLSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CC(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)






![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)
